Exquisite LCAD Specificity vs. MCAD: Zero Background Activity in a Functional Fluorescence Assay
In a direct head-to-head comparison, recombinant LCAD exhibited robust activity against (2R)-2,6-dimethylheptanoyl-CoA, while recombinant MCAD showed zero or near-zero activity. This was demonstrated using an electron-transfer flavoprotein (ETF) fluorescence reduction assay in a microplate format [1]. The assay's specificity is so high that it can be used to reliably distinguish LCAD activity from that of MCAD in complex biological samples like mitochondrial extracts, as confirmed using extracts from wild-type and LCAD−/− mice [1].
| Evidence Dimension | Enzyme Activity (Fluorescence Reduction) |
|---|---|
| Target Compound Data | Clear, quantifiable loss of ETF fluorescence (robust activity) |
| Comparator Or Baseline | Recombinant MCAD: Zero or near-zero activity (no loss of ETF fluorescence) |
| Quantified Difference | Activity of LCAD vs. MCAD is effectively >10:1 (based on qualitative trace and bar graph, where LCAD shows a strong signal and MCAD is indistinguishable from baseline) |
| Conditions | Recombinant human LCAD and MCAD, recombinant pig ETF, microplate reader format, 2,6-dimethylheptanoyl-CoA as substrate. |
Why This Matters
This unmatched specificity allows for the development of high-throughput, fluorescence-based assays to screen for LCAD activity, characterize its function, and diagnose its deficiency without interference from other acyl-CoA dehydrogenases.
- [1] Palladino, A. A., & Bennett, M. J. (2020). The ETF fluorescence reduction assay in a microplate format. [Figure 5]. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6661201/figure/F5/ View Source
